

# A Comparative Analysis of Selective Tyk2 Inhibition Across Preclinical Autoimmune Disease Models

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## Compound of Interest

Compound Name: Tyk2-IN-2

Cat. No.: B560617

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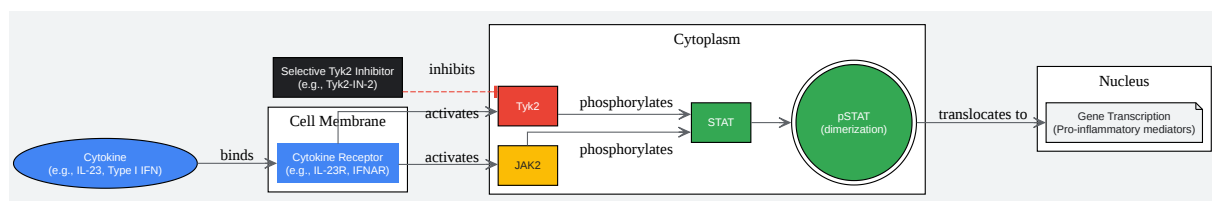
For Researchers, Scientists, and Drug Development Professionals

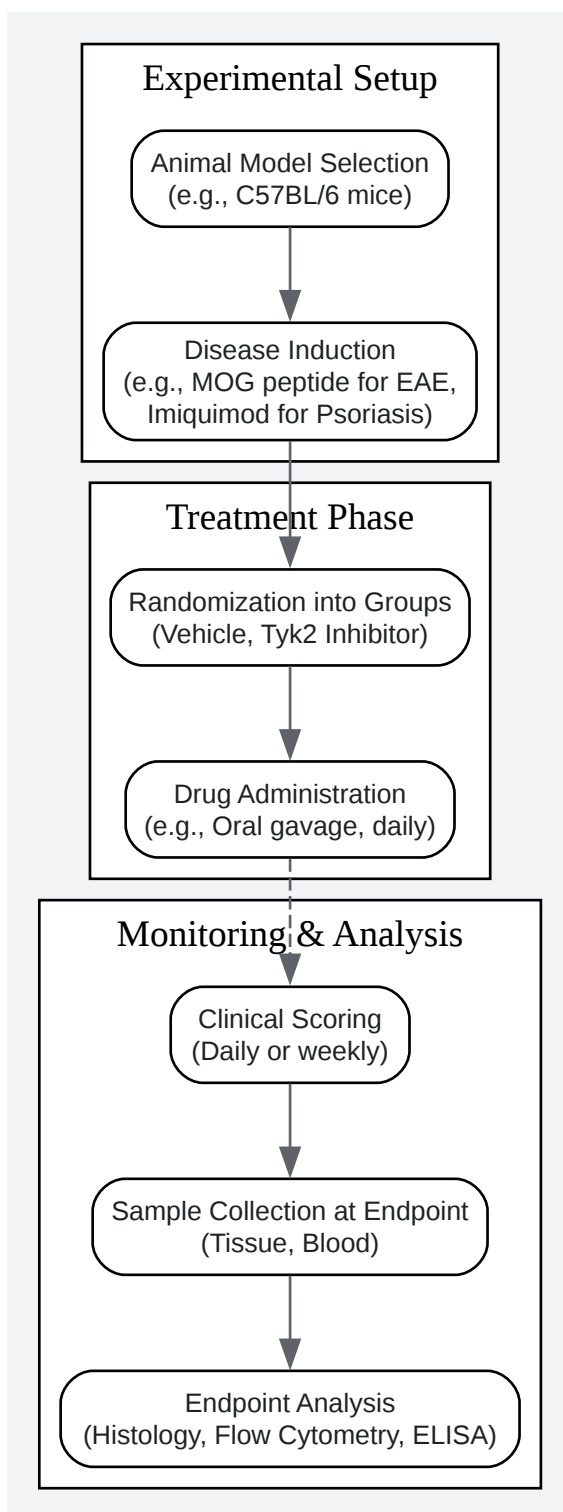
Disclaimer: This guide provides a comparative overview of the effects of selective Tyk2 inhibition in various preclinical models of autoimmune diseases. As specific in vivo data for a compound designated "**Tyk2-IN-2**" is not publicly available, this document synthesizes findings from studies on other potent and selective Tyk2 inhibitors, such as Deucravacitinib (BMS-986165) and NDI-031407. The experimental data presented here should be considered representative of the therapeutic potential of selective Tyk2 inhibition.

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).<sup>[1][2]</sup> The genetic and pharmacological validation of Tyk2 as a therapeutic target has spurred the development of selective inhibitors. This guide compares the efficacy of these inhibitors across various preclinical models of autoimmune diseases, providing a synopsis of the available experimental data.

## Tyk2 Signaling Pathway

The diagram below illustrates the central role of Tyk2 in mediating cytokine signaling that is critical to the inflammatory cascades in autoimmune diseases.





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## References

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